molecular formula C14H12N2O4 B14001320 N-(indol-3-ylacetoxy)succinimide

N-(indol-3-ylacetoxy)succinimide

Cat. No.: B14001320
M. Wt: 272.26 g/mol
InChI Key: ACWBSFVNLCKHNM-UHFFFAOYSA-N
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Description

N-(indol-3-ylacetoxy)succinimide is a chemical compound that features an indole ring attached to a succinimide moiety through an acetoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(indol-3-ylacetoxy)succinimide typically involves the reaction of indole-3-acetic acid with succinimide in the presence of a coupling agent. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the ester bond between the indole-3-acetic acid and succinimide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(indol-3-ylacetoxy)succinimide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

N-(indol-3-ylacetoxy)succinimide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of N-(indol-3-ylacetoxy)succinimide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, influencing biological pathways. The succinimide moiety may also play a role in the compound’s activity by stabilizing the molecule and facilitating its binding to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(indol-3-ylacetoxy)succinimide is unique due to its specific combination of the indole ring and succinimide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C14H12N2O4/c17-12-5-6-13(18)16(12)20-14(19)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2

InChI Key

ACWBSFVNLCKHNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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